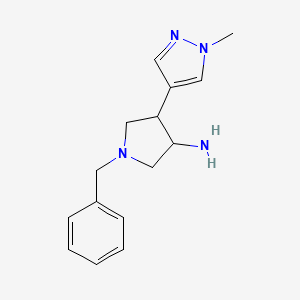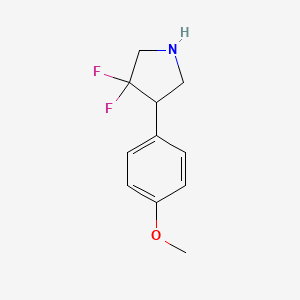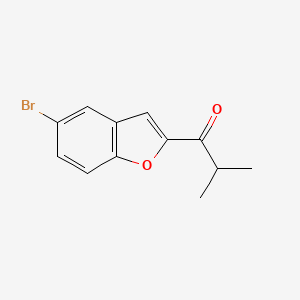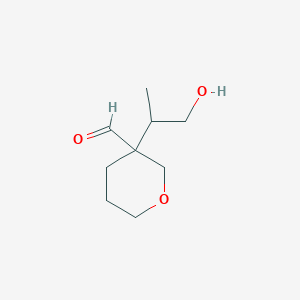
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that features a triazole ring, a cyclopropyl group, and an amine group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and amine groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the cyclopropyl group via nucleophilic substitution reactions.
Reductive Amination: Formation of the amine group through reductive amination of a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced triazole derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may be used as a building block for the synthesis of more complex molecules. Its unique structure can be leveraged in the design of new compounds with desired properties.
Biology
Biologically, compounds containing triazole rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive molecules. This compound could be investigated for similar applications.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Triazole-containing compounds are known for their antifungal, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or other applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine would depend on its specific biological target. Generally, triazole-containing compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group could enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a phenyl group instead of a cyclopropyl group.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may confer unique properties such as increased rigidity, enhanced binding affinity, or improved metabolic stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N4/c1-4(8)6-9-7(11-10-6)5-2-3-5/h4-5H,2-3,8H2,1H3,(H,9,10,11)/t4-/m1/s1 |
InChI Key |
CEEZDHSCJXRQBH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)C2CC2)N |
Canonical SMILES |
CC(C1=NNC(=N1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


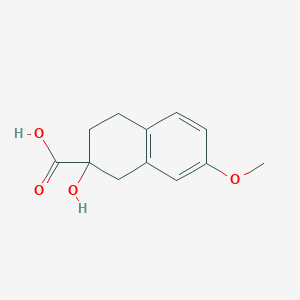
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide](/img/structure/B13254978.png)
![2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13255011.png)
amine](/img/structure/B13255018.png)
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide](/img/structure/B13255022.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13255026.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine](/img/structure/B13255029.png)
